molecular formula C21H23N5O3S B2368281 N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242971-33-0

N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2368281
CAS No.: 1242971-33-0
M. Wt: 425.51
InChI Key: PNFIKDBENRWQEI-UHFFFAOYSA-N
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Description

The compound N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide features a thieno[3,2-d]pyrimidin core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural attributes include:

  • A 4-oxo group at position 4, contributing to hydrogen-bonding interactions.
  • A para-tolyl (p-tolyl) substituent at position 7, introducing steric bulk and lipophilicity.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-12-4-6-13(7-5-12)15-11-30-18-17(15)24-21(25-20(18)29)26-8-2-3-14(10-26)19(28)23-9-16(22)27/h4-7,11,14H,2-3,8-10H2,1H3,(H2,22,27)(H,23,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFIKDBENRWQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological evaluation, particularly focusing on its activity against various cancer cell lines and its mechanism of action.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler precursors through multi-step organic reactions. The detailed synthetic route has been documented in various studies, showcasing the use of thienopyrimidine frameworks which are known for their diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives. For instance, compounds structurally similar to this compound have been evaluated for their inhibitory effects on EGFR (epidermal growth factor receptor) tyrosine kinase activity. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against cancer cell lines such as A549 and NCI-H1975 with IC50 values in the nanomolar range (e.g., 13 nM for compound B1) .

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases involved in cell proliferation and survival. For example, the inhibition of EGFR-related pathways can lead to reduced tumor growth and increased apoptosis in cancer cells. The structural characteristics of these compounds allow them to effectively bind to the active sites of these kinases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:

  • Study on EGFR Inhibition : A series of compounds were tested against EGFR L858R/T790M mutations. The study found that modifications to the thienopyrimidine scaffold significantly enhanced biological activity compared to other structural analogs .
    CompoundIC50 (nM)Selectivity for EGFR WT
    B113>76-fold
    B715.629Not specified
    A5>50Low
  • Cytotoxicity Assays : Compounds were subjected to cytotoxicity assays using MTT assays across various cancer cell lines. Results indicated that compounds with specific substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts .

Pharmacological Properties

Thienopyrimidine derivatives, including this compound, have exhibited a range of pharmacological properties beyond antitumor activity:

  • Antimicrobial : Some derivatives have shown antibacterial and antifungal activities.
  • Anti-inflammatory : The compound's structure suggests potential anti-inflammatory properties due to the presence of nitrogen-containing heterocycles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The thieno[3,2-d]pyrimidin core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties:

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin Derivatives
Compound Name R1 (Position 7) Amide Substituent Key Features
Target Compound p-tolyl N-(2-amino-2-oxoethyl) Hydrophilic side chain; para-methyl enhances lipophilicity.
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide m-tolyl N-(2,4-difluorobenzyl) Fluorine atoms increase electronegativity; meta-methyl alters steric effects.
N-Cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide phenyl N-cyclooctyl Bulky lipophilic group; unsubstituted phenyl reduces steric hindrance.
Key Observations:
  • R1 Substituent: p-tolyl (target) vs. m-tolyl (): The para-methyl group in the target compound may optimize π-π stacking interactions compared to the meta isomer.

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